REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]([CH2:9][Si:12]([CH3:13])([CH3:15])[CH3:16])[CH2:14][O:10][CH3:11].[Cl:31][CH2:32][Cl:33].[O:17]=[C:18]1[NH:19][C:20](=[O:21])[CH:22]=[CH:23]1.[OH:24][C:25]([C:26]([F:27])([F:28])[F:29])=[O:30]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:23]2[C:18](=[O:17])[NH:19][C:20](=[O:21])[CH:22]2[CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCN(Cc1ccccc1)C[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1C=CC(=O)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=C1NC(=O)C2CN(Cc3ccccc3)CC12
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]([CH2:9][Si:12]([CH3:13])([CH3:15])[CH3:16])[CH2:14][O:10][CH3:11].[Cl:31][CH2:32][Cl:33].[O:17]=[C:18]1[NH:19][C:20](=[O:21])[CH:22]=[CH:23]1.[OH:24][C:25]([C:26]([F:27])([F:28])[F:29])=[O:30]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH:23]2[C:18](=[O:17])[NH:19][C:20](=[O:21])[CH:22]2[CH2:14]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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COCN(Cc1ccccc1)C[Si](C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1C=CC(=O)N1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
|
|
Type
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product
|
Smiles
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O=C1NC(=O)C2CN(Cc3ccccc3)CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |